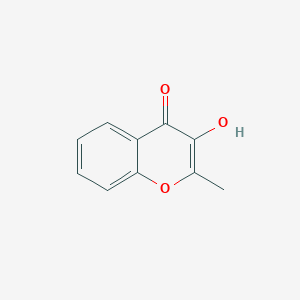

3-hydroxy-2-methyl-4H-chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIOXEUODKJBEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2O1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438850 | |

| Record name | 3-hydroxy-2-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22105-10-8 | |

| Record name | 3-hydroxy-2-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-hydroxy-2-methyl-4H-chromen-4-one chemical structure and properties

This is an in-depth technical guide on 3-hydroxy-2-methyl-4H-chromen-4-one , a privileged scaffold in photophysics and medicinal chemistry.

Structure, Synthesis, and Excited-State Intramolecular Proton Transfer (ESIPT) Dynamics

Executive Summary

3-Hydroxy-2-methyl-4H-chromen-4-one (also known as 3-hydroxy-2-methylchromone or 3HC) is a benzopyran derivative characterized by a dual-emissive excited state. Unlike simple chromones, the presence of a hydroxyl group at the C3 position adjacent to the C4 carbonyl facilitates Excited-State Intramolecular Proton Transfer (ESIPT) . This phenomenon allows the molecule to exist in two distinct excited states—Normal (N) and Tautomer (T)—emitting at significantly different wavelengths.

This guide details the structural parameters, synthetic pathways, and photophysical mechanisms that make 3HC a critical tool for ratiometric sensing of local solvent polarity and hydration in biological systems.

Structural Characterization & Physicochemical Properties[1][2][3]

Chemical Identity[3][4][5][6]

-

IUPAC Name: 3-hydroxy-2-methyl-4H-chromen-4-one

-

Synonyms: 3-hydroxy-2-methylchromone; 2-methyl-3-hydroxychromone

-

CAS Number: 22105-10-8 (Note: Often confused with Nordazepam [1088-11-5] in automated databases; verify structure explicitly).

-

Molecular Formula: C₁₀H₈O₃

-

Molecular Weight: 176.17 g/mol

-

SMILES: CC1=C(C(=O)C2=CC=CC=C2O1)O

Electronic Structure & ESIPT Mechanism

The core utility of 3HC lies in its four-level photophysical cycle (Scheme 1).

-

Ground State (N): The molecule exists as the enol form, stabilized by an intramolecular hydrogen bond between the C3-OH and the C4-Carbonyl oxygen.

-

Excitation (N*): UV absorption promotes the enol form to the singlet excited state (

). -

Proton Transfer (T*): In the excited state, the acidity of the hydroxyl group and the basicity of the carbonyl oxygen increase dramatically, driving an ultrafast proton transfer to form the phototautomer (keto form).

-

Emission:

-

N* Emission: If ESIPT is inhibited (e.g., by H-bonding solvents), relaxation occurs from the N* state (

). -

T* Emission: If ESIPT proceeds, relaxation occurs from the T* state (

), resulting in a large Stokes shift.

-

Spectroscopic Data (Typical)

| Property | Value / Range | Conditions |

| UV-Vis Abs Max ( | 300–310 nm | Methanol / Acetonitrile |

| Emission Max (N) | 410–430 nm | H-bonding solvents (e.g., MeOH) |

| Emission Max (T) | 530–550 nm | Non-polar solvents (e.g., Hexane) |

| Fluorescence Quantum Yield | 0.02 – 0.30 | Highly solvent dependent |

| Melting Point | 177–179 °C | Recrystallized from EtOH |

Synthetic Methodologies

The synthesis of 3-hydroxy-2-methylchromone requires constructing the benzopyranone core while introducing the C3-hydroxyl group. The most robust method is the Algar-Flynn-Oyamada (AFO) oxidation of the corresponding

Diagram: Synthesis Workflow

Caption: Two-step synthesis via modified Algar-Flynn-Oyamada oxidation.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-hydroxyphenyl)but-2-en-1-one

-

Reagents: Dissolve 2'-hydroxyacetophenone (10 mmol) and acetaldehyde (12 mmol) in ethanol (20 mL).

-

Catalysis: Add 50% aqueous KOH (5 mL) dropwise at 0°C.

-

Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Acidify with 1M HCl. Extract with dichloromethane (DCM). The intermediate may be unstable; immediate use in Step 2 is recommended.

Step 2: Oxidative Cyclization (AFO Reaction)

-

Setup: Suspend the crude enone from Step 1 in methanol (15 mL) at 0°C.

-

Oxidation: Add 15% NaOH (5 mL) followed by dropwise addition of 30%

(2 mL). -

Observation: The solution typically turns deep yellow/orange, then lightens as the chromone forms.

-

Completion: Stir for 2 hours at room temperature.

-

Isolation: Acidify to pH 3–4 with 2M HCl. The product precipitates as a pale yellow/white solid.

-

Purification: Recrystallize from ethanol or purify via silica gel column chromatography (DCM:MeOH 98:2).

Photophysics & Ratiometric Sensing

The 3HC scaffold acts as a molecular sensor because the N/T emission ratio is governed by the environment's ability to disrupt the intramolecular hydrogen bond.

ESIPT Mechanism Diagram

Caption: Four-level photocycle showing the competition between N* emission and ESIPT-mediated T* emission.

Sensing Logic

-

Non-Polar Environment (e.g., Lipid Bilayer): Intramolecular H-bond is stable. ESIPT is fast.[1] Dominant T* emission (Green).

-

Polar/Protic Environment (e.g., Cytosol): Intermolecular H-bonds with solvent compete with the intramolecular bond. ESIPT is slowed or blocked. Dominant N* emission (Blue).

-

Data Output: The ratio

provides a concentration-independent measure of local hydration.

Biological Activity & Applications[5][7][9][10][11]

While primarily a probe, the 3-hydroxychromone core exhibits intrinsic biological activities relevant to drug development.

| Activity | Mechanism | Reference Context |

| Antioxidant | Radical scavenging via the 3-OH group and resonance stabilization of the phenoxy radical. | Comparable to flavonoids like flavonol. |

| Neuroprotection | Inhibition of oxidative stress pathways; potential modulation of GABA receptors (structural similarity to benzodiazepines). | Investigational phase.[2][3][4] |

| Metal Chelation | The 3-hydroxy-4-keto motif forms stable 5-membered chelate rings with | Used in metallo-drug design and metal sensing. |

Experimental Protocol: Ratiometric Sensing Assay

-

Preparation: Prepare a 10 mM stock solution of 3-hydroxy-2-methylchromone in DMSO.

-

Incubation: Dilute to 5 µM in the target biological medium (e.g., liposomes, protein solution).

-

Excitation: Excite at the isosbestic point (typically ~340 nm) or absorption max (~310 nm).

-

Acquisition: Record fluorescence spectra from 380 nm to 600 nm.

-

Analysis: Calculate Ratio

.-

High

-

Low

-

References

-

Padgett, C. W., et al. (2018). "3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one." IUCrData, 3(8), x181138. (Structural analogue reference for crystallographic data).

- Klymchenko, A. S., & Mely, Y. (2013). "Fluorescent Environment-Sensitive Dyes as Reporters of Probing Biological Systems." Progress in Molecular Biology and Translational Science, 113, 35-58. (Mechanistic detail on ESIPT).

- Demchenko, A. P. (2002). "The red-edge effects: 30 years of exploration." Luminescence, 17(1), 19-42. (Photophysics of 3-hydroxychromones).

-

BenchChem. (2025).[4] "Synthesis of 3-Methylchromone: A Detailed Protocol." (General chromone synthesis methodologies).

-

PubChem. "3-Hydroxy-2-methyl-4H-chromen-4-one Compound Summary." (Chemical Identifiers).[5][6][2][7][3][8][9][10][11][12]

Sources

- 1. Anti-Kasha Behavior of 3-Hydroxyflavone and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. sciforum.net [sciforum.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ESIPT geometrical isomers with distinct mechanofluorochromism and intra/intermolecular H-bonding controlled tunable fluorescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. 3-Hydroxychromone | C9H6O3 | CID 5174122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. rsc.org [rsc.org]

- 9. caymanchem.com [caymanchem.com]

- 10. デスメチルジアゼパム analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 11. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 12. ijrpc.com [ijrpc.com]

An In-Depth Technical Guide to the pKa and Ionization Behavior of 3-hydroxy-2-methyl-4H-chromen-4-one

Executive Summary

The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the behavior of a molecule in biological systems. For active pharmaceutical ingredients (APIs), the pKa value governs critical properties including aqueous solubility, membrane permeability, protein binding, and ultimately, bioavailability and therapeutic efficacy. This guide provides an in-depth examination of the ionization behavior of 3-hydroxy-2-methyl-4H-chromen-4-one, a member of the chromone family, which shares a core scaffold with flavonoids. Due to the limited direct experimental data on this specific compound, this paper establishes a robust analytical framework by leveraging data from the closely related and well-studied analogue, 3-hydroxyflavone (3-hydroxy-2-phenyl-4H-chromen-4-one). We will explore the theoretical underpinnings of its acidity, detail both experimental and computational methodologies for pKa determination, and provide an expert analysis of its expected ionization profile. The protocols and workflows described herein are designed to be self-validating, providing researchers with a comprehensive toolkit for characterizing this and similar molecules.

Introduction

The 4H-Chromen-4-one Scaffold

The 4H-chromen-4-one (or chromone) ring system is a privileged scaffold in medicinal chemistry. It consists of a benzene ring fused to a pyranone ring. This core is present in a vast number of natural products, most notably flavonoids, which are renowned for their diverse biological activities, including antioxidant and anti-inflammatory properties.[1] The electronic nature of the chromone system, particularly the electron-withdrawing ketone at the 4-position, plays a decisive role in the acidity of its substituents.

Profile of 3-hydroxy-2-methyl-4H-chromen-4-one

3-hydroxy-2-methyl-4H-chromen-4-one is a synthetic chromone derivative. It can be considered a simplified analogue of flavonols, a class of flavonoids characterized by a hydroxyl group at the 3-position.[2] While natural flavonols like quercetin and kaempferol feature a 2-phenyl substituent, the title compound possesses a 2-methyl group. This seemingly minor structural change has significant implications for the molecule's electronic properties, planarity, and, consequently, its pKa value. Understanding its ionization is the first step toward predicting its behavior in a physiological environment (pH ~7.4) and its potential as a drug candidate.

The Critical Role of pKa in Pharmaceutical Sciences

The extent to which a molecule is ionized at a given pH is determined by its pKa. For a drug to be successful, it must navigate a series of aqueous and lipid environments within the body.

-

Solubility: The ionized form of a drug is typically more water-soluble, which is crucial for formulation and dissolution in the gastrointestinal tract.

-

Permeability: The neutral, non-ionized form is more lipophilic and better able to cross biological membranes, such as the intestinal wall and the blood-brain barrier.

-

Target Binding: The charge state of a drug can dramatically affect its ability to bind to its molecular target through electrostatic interactions.

Therefore, an accurate determination of the pKa is not an academic exercise but a cornerstone of rational drug design and development.[3]

Theoretical Framework of Ionization

Acidity of the 3-Hydroxyl Group

The primary ionizable group in 3-hydroxy-2-methyl-4H-chromen-4-one is the hydroxyl proton at the C3 position. Its acidity is significantly enhanced compared to a simple aliphatic alcohol (pKa ~16-19) due to the electronic architecture of the chromone ring.[4] Upon deprotonation, the resulting negative charge on the oxygen atom is delocalized through resonance across the conjugated system, including the carbonyl group at C4. This resonance stabilization of the conjugate base is the principal driver for the increased acidity of the 3-hydroxyl group.

Caption: Ionization equilibrium of 3-hydroxy-2-methyl-4H-chromen-4-one.

Influence of the 2-Substituent: Methyl vs. Phenyl

The nature of the substituent at the C2 position directly modulates the acidity of the 3-hydroxyl group. To understand the effect of the 2-methyl group, we must compare it to the 2-phenyl group found in its well-studied analogue, 3-hydroxyflavone.

-

3-Hydroxyflavone (2-phenyl): The phenyl group is generally considered weakly electron-withdrawing through an inductive effect, but it can also participate in extending the conjugated system. This delocalization helps to stabilize the anionic conjugate base, thereby increasing the acidity (lowering the pKa).

-

3-hydroxy-2-methyl-4H-chromen-4-one (2-methyl): The methyl group is electron-donating through an inductive effect. This effect pushes electron density into the ring system, which slightly destabilizes the negative charge of the conjugate base.

Causality: By destabilizing the conjugate base relative to the 2-phenyl analogue, the 2-methyl group is expected to make the 3-hydroxyl proton less acidic. Therefore, we can confidently predict that the pKa of 3-hydroxy-2-methyl-4H-chromen-4-one will be slightly higher than that of 3-hydroxyflavone.

Methodologies for pKa Determination

A multi-pronged approach combining experimental and computational methods provides the most reliable pKa determination.

Experimental Approaches

Experimental determination remains the gold standard. However, compounds like chromones often present challenges, such as low aqueous solubility, requiring careful methodological design.[5]

This is the most common and accessible method for ionizable chromophores.

Principle: The electronic structure of the neutral molecule (HA) and its ionized conjugate base (A⁻) are different, leading to distinct UV-Vis absorption spectra. By monitoring the change in absorbance at a specific wavelength across a range of pH values, one can determine the ratio of [A⁻]/[HA] and subsequently calculate the pKa using the Henderson-Hasselbalch equation.

Protocol: pH-Metric Spectrophotometric Titration

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of 3-hydroxy-2-methyl-4H-chromen-4-one in a suitable water-miscible organic co-solvent (e.g., DMSO or methanol) to overcome solubility issues.[5]

-

Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12). Accurately measure the pH of each buffer after the addition of the co-solvent to account for its effect.

-

Sample Preparation: For each buffer solution, prepare a sample in a quartz cuvette by adding a small, constant aliquot of the stock solution to ensure the final co-solvent concentration is low and consistent (e.g., <1% v/v). The final analyte concentration should be in the range that gives an optimal absorbance reading (typically 0.1-1.0 AU).

-

Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-500 nm) for each sample at each pH.

-

Data Analysis:

-

Identify the isosbestic point(s), where the spectra of the neutral and ionized species cross, confirming a simple two-state equilibrium.

-

Select an analytical wavelength where the difference in absorbance between the acidic and basic forms is maximal.

-

Plot absorbance at the analytical wavelength versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to extract the pKa. The pKa is the pH at the inflection point of the curve.[6]

-

Sources

- 1. npaa.in [npaa.in]

- 2. Showing Compound 3-Hydroxyflavone (FDB008491) - FooDB [foodb.ca]

- 3. routledge.com [routledge.com]

- 4. researchgate.net [researchgate.net]

- 5. Progress in pKa Determination Technology: Case Studies in Low and High Soluble Flavonoids [pion-inc.com]

- 6. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise: A Guide to the Antioxidant Potential of 3-Hydroxy-2-methyl-4H-chromen-4-one Derivatives

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1] This has propelled the search for potent antioxidant compounds capable of mitigating oxidative damage. Chromones (4H-benzopyran-4-ones) and their derivatives, particularly flavonoids, represent a privileged scaffold in medicinal chemistry, known for a wide array of biological activities.[2][3] This guide focuses specifically on the 3-hydroxy-2-methyl-4H-chromen-4-one core and its derivatives. This structure is of significant interest due to the critical role of the 3-hydroxy group in conferring potent radical scavenging and metal-chelating properties. This document provides a comprehensive technical overview of the synthesis, mechanisms of action, and robust evaluation methodologies for assessing the antioxidant potential of these compounds, designed to equip researchers and drug development professionals with the foundational knowledge to explore this promising class of therapeutic agents.

The Chromone Scaffold: A Foundation for Bioactivity

Chromones are a class of oxygen-containing heterocyclic compounds built on a benzopyran-4-one framework.[3] This core structure is prevalent in nature, forming the backbone of flavonoids, which are well-documented for their health-promoting properties.[2][4] The biological activities of chromones are diverse, encompassing anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][3] Many of these therapeutic benefits are intrinsically linked to their ability to counteract oxidative stress.[5][6] The antioxidant capacity of the chromone nucleus is highly dependent on its substitution pattern, with hydroxyl groups playing a pivotal role in their ability to donate hydrogen atoms and neutralize free radicals.[5][6]

Synthesis of 3-Hydroxy-4H-chromen-4-one Derivatives

The synthesis of 3-hydroxy-4H-chromen-4-one derivatives, also known as flavonols, is often achieved through the Algar-Flynn-Oyamada (AFO) reaction. This method involves the oxidative cyclization of a precursor chalcone. A generalized, reliable pathway is outlined below.

2.1 General Synthetic Protocol: From Chalcone to Flavonol

-

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriately substituted o-hydroxyacetophenone is reacted with a substituted aromatic aldehyde in the presence of a base (e.g., aqueous NaOH) in an alcoholic solvent. This condensation reaction yields a chalcone intermediate.[7]

-

Step 2: Oxidative Cyclization (Algar-Flynn-Oyamada Reaction): The synthesized chalcone is then treated with hydrogen peroxide in an alkaline medium (e.g., NaOH in ethanol). This step induces an intramolecular cyclization and oxidation to form the final 3-hydroxy-2-(substituted phenyl)-4H-chromen-4-one product.[7][8]

The workflow below visualizes this common synthetic route.

Caption: Generalized synthesis of 3-hydroxy-chromen-4-one derivatives.

Core Mechanisms of Antioxidant Action

The antioxidant efficacy of 3-hydroxy-chromen-4-one derivatives is not monolithic but rather a combination of several synergistic mechanisms. Understanding these pathways is critical for interpreting experimental data and designing novel compounds with enhanced activity.

-

Direct Radical Scavenging: This is the primary mechanism, where the antioxidant molecule directly neutralizes a free radical. This can occur via two main pathways:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group (especially the 3-OH) donates a hydrogen atom to the radical, quenching it. The resulting antioxidant radical is stabilized by resonance.

-

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation.

-

-

Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. The carbonyl group at C-4 and the hydroxyl group at C-3 of the chromone scaffold can form a stable complex with these metal ions, rendering them redox-inactive and preventing radical formation.[4]

-

Modulation of Endogenous Antioxidant Enzymes: Some flavonoid derivatives can upregulate the expression and activity of the body's own antioxidant defense systems, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[4][9]

Caption: Key mechanisms of antioxidant action for chromone derivatives.

In Vitro Evaluation of Antioxidant Potential

A battery of in vitro assays is essential for the initial screening and characterization of the antioxidant potential of newly synthesized derivatives. Each assay targets a specific antioxidant mechanism, and a combination of methods provides a comprehensive profile.

Radical Scavenging Assays

These assays directly measure the ability of a compound to neutralize stable free radicals.

-

Principle of the Assay: DPPH is a stable, deep violet-colored organic nitrogen radical.[10] In the presence of a hydrogen-donating antioxidant, the radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. This decolorization is measured spectrophotometrically at ~517 nm, and the extent of scavenging is proportional to the antioxidant concentration.[11][12]

-

Causality Behind Experimental Choices: The DPPH assay is widely used due to its simplicity, stability of the radical, and reproducibility.[13] It is particularly effective for screening compounds that act via the HAT mechanism. Methanol or ethanol is the solvent of choice as it readily dissolves both the DPPH radical and a wide range of test compounds.

Caption: Workflow for the DPPH radical scavenging assay.

-

Detailed Step-by-Step Protocol:

-

Reagent Preparation: Prepare a 0.2 mM solution of DPPH in methanol. Prepare a series of dilutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol.

-

Assay Procedure: To a 96-well microplate, add 100 µL of the test compound solution at different concentrations.

-

Add 100 µL of the methanolic DPPH solution to each well.

-

Shake the plate gently and incubate for 30 minutes in the dark at room temperature.

-

Measure the absorbance at 517 nm using a microplate reader. A blank containing only methanol and a control containing the test compound solvent and DPPH solution are also run.

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

-

-

Principle of the Assay: The ABTS radical cation (ABTS•⁺) is a blue-green chromophore generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. Antioxidants that can donate either a hydrogen atom or an electron will reduce the ABTS•⁺, causing the color to fade.[12] The change in absorbance is monitored at ~734 nm.

-

Causality Behind Experimental Choices: The ABTS assay is advantageous because the radical is soluble in both aqueous and organic solvents, allowing for the testing of both hydrophilic and lipophilic compounds. It is also sensitive to compounds acting via both HAT and SET mechanisms, providing a broader measure of antioxidant capacity.[13]

Caption: Workflow for the ABTS radical cation decolorization assay.

Reducing Power Assay

-

Principle of the Assay: The FRAP assay does not measure radical scavenging directly but assesses the ability of an antioxidant to reduce a ferric complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺-TPTZ).[10] This reduction is an electron transfer process that results in the formation of an intense blue-colored complex, which is measured spectrophotometrically at ~593 nm. The intensity of the color is directly proportional to the reducing power of the sample.[13]

-

Causality Behind Experimental Choices: This assay provides a direct measure of the electron-donating capacity of a compound, a key aspect of antioxidant activity. It is a simple, rapid, and automated method, making it suitable for high-throughput screening.[13]

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Data Presentation

Quantitative results from these assays should be summarized for clear comparison.

Table 1: Example In Vitro Antioxidant Activity of 3-Hydroxy-chromen-4-one Derivatives

| Compound | DPPH IC₅₀ (µM) | ABTS (TEAC) | FRAP (µM Fe(II) Equiv.) |

|---|---|---|---|

| Derivative A (2-Methyl) | 25.4 ± 2.1 | 1.8 ± 0.1 | 150.6 ± 8.9 |

| Derivative B (2-Phenyl) | 15.8 ± 1.5 | 2.5 ± 0.2 | 210.2 ± 11.4 |

| Derivative C (2-(4-OH-Phenyl)) | 8.2 ± 0.9 | 3.9 ± 0.3 | 355.7 ± 15.3 |

| Quercetin (Standard) | 5.5 ± 0.4 | 4.8 ± 0.2 | 450.1 ± 20.5 |

Data are presented as mean ± SD (n=3) and are for illustrative purposes.

In Vivo Antioxidant Assessment

While in vitro assays are crucial for initial screening, they do not account for metabolic processes, bioavailability, or interactions within a complex biological system.[14] Therefore, in vivo studies are indispensable for validating the therapeutic potential of lead compounds.

-

Causality Behind Experimental Choices: Animal models, typically rodents (e.g., Wistar albino rats), are used to simulate human physiology.[15] Oxidative stress is often induced using agents like carbon tetrachloride (CCl₄) or a high-fat diet. The efficacy of the test compound is then evaluated by measuring its ability to restore the levels of key oxidative stress biomarkers in blood and tissues (e.g., liver, kidney) to normal levels.[15][16]

Key In Vivo Biomarkers

-

Enzymatic Antioxidants:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[9]

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[9]

-

Glutathione (GSH) and related enzymes (GST, GPx): GSH is a major cellular antioxidant, and its levels, along with the activity of related enzymes, are critical indicators of antioxidant defense.[15]

-

-

Lipid Peroxidation Markers:

-

Malondialdehyde (MDA): A major end-product of lipid peroxidation, its levels are a widely used indicator of oxidative damage to cell membranes.[16]

-

General Protocol for In Vivo Evaluation

-

Animal Acclimatization & Grouping: Wistar rats are acclimatized and divided into groups (e.g., Normal Control, Oxidative Stress Control, Test Compound groups at different doses, Standard Drug Control).

-

Induction of Oxidative Stress: The oxidative stress control and test groups are administered an inducing agent (e.g., CCl₄) for a specified period.

-

Treatment: The test groups receive the 3-hydroxy-chromen-4-one derivative orally or via injection for the duration of the study. The standard group receives a known antioxidant like Vitamin C.[15]

-

Sample Collection: At the end of the study, blood and tissue samples (liver, kidney) are collected.

-

Biochemical Analysis: The tissue homogenates and serum are analyzed for the biomarkers listed above (SOD, CAT, GSH, MDA) using commercially available assay kits or established laboratory protocols.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of chromone derivatives is profoundly influenced by their molecular structure. Understanding these relationships is key to the rational design of more potent compounds.

-

The 3-Hydroxy Group: This is arguably the most critical feature for the antioxidant activity of this class, directly participating in radical scavenging.[5]

-

The C2-C3 Double Bond and C4-Carbonyl Group: This conjugated system is important for electron delocalization, which stabilizes the antioxidant radical formed after hydrogen donation, making the parent molecule a better antioxidant.[5][6]

-

Hydroxylation Pattern:

-

Additional hydroxyl groups on the benzoyl part of the chromone ring (positions 5 and 7) generally increase antioxidant activity.[5]

-

For derivatives with a phenyl ring at the C-2 position (flavonols), a catechol (3',4'-dihydroxy) moiety on this ring dramatically enhances antioxidant capacity due to its high hydrogen-donating ability and metal-chelating properties.[5][6]

-

-

Methylation or Glycosylation: Masking the hydroxyl groups through methylation or glycosylation typically leads to a significant decrease in radical scavenging potential.[5][6]

Caption: Key structure-activity relationships for antioxidant chromones.

Conclusion and Future Directions

3-Hydroxy-2-methyl-4H-chromen-4-one and its derivatives stand out as a highly promising scaffold for the development of novel antioxidant therapies. Their multifaceted mechanism of action, combining potent radical scavenging and metal chelation, makes them attractive candidates for combating diseases rooted in oxidative stress. The synthetic accessibility of this core allows for extensive chemical modification to optimize potency and pharmacokinetic properties.

Future research should focus on synthesizing and screening novel derivatives to further elucidate the SAR, particularly exploring the impact of various substituents at the C-2 position. Advanced studies should also investigate the effects of these compounds on intracellular signaling pathways related to oxidative stress and their potential to modulate endogenous antioxidant defenses. Ultimately, bridging the gap between promising in vitro and in vivo data and demonstrating safety and efficacy in clinical settings will be the definitive step in harnessing the full therapeutic potential of this remarkable class of compounds.

References

-

Yadav, P., Parshad, B., Manchanda, P., & Sharma, S. K. (2014). Chromones and Their Derivatives as Radical Scavengers: A Remedy for Cell Impairment. Current Topics in Medicinal Chemistry, 14(22), 2552-2575. ([Link])

-

Ferencz, A., et al. (2017). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Molecules, 22(4), 596. ([Link])

-

Salehi, B., et al. (2024). Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine. Molecules, 29(15), 3463. ([Link])

-

Marković, V. M., et al. (2011). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. Molecules, 16(5), 3625-3647. ([Link])

-

El-Gamal, M. I., et al. (2016). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Molecules, 21(9), 1111. ([Link])

-

Santini, A., et al. (2019). Human health-related properties of chromones: an overview. Food & Function, 10(11), 6932-6953. ([Link])

-

Hernández-García, E., et al. (2023). Mechanisms of Action of Flavonoids: Antioxidant, Antibacterial and Antifungal Properties. Ciencia, Ingenierías y Aplicaciones, 6(2), 11-30. ([Link])

-

Gaikwad, S. B., et al. (2013). design, synthesis, characterization and in vitro antioxidant screening of novel chromone chalcones. Review of Research, 3(2). ([Link])

-

Marković, V. M., et al. (2011). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. MDPI. ([Link])

-

Tasiopoulos, A. J., et al. (2022). Chromium Flavonoid Complexation in an Antioxidant Capacity Role. Molecules, 27(19), 6528. ([Link])

-

Encyclopedia.pub. (2024). In Vivo Exploration of Antioxidant Activity. ([Link])

-

Marković, V., et al. (2011). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromen-2-one Derivatives—SAR, QSAR and DFT Studies. ResearchGate. ([Link])

-

Singh, S., et al. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 9(4). ([Link])

-

Gupta, S., et al. (2012). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. International Journal of Therapeutic Applications, 7, 1-8. ([Link])

-

Gaisamudre, K., et al. (2026). UNLOCKING THE BENEFITS OF ANTIOXIDANTS BETA CAROTENE AND QUERCETIN POTENTIAL FOR FEMALE HEALTH. ResearchGate. ([Link])

-

Wink, M. (2022). Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. Molecules, 27(19), 6500. ([Link])

-

Fisyuk, A. S., et al. (2021). Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl) 2 H -chromen-2-one derivatives. Pharmaceutical Chemistry Journal, 55(4), 362-368. ([Link])

-

Ferencz, A., et al. (2017). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Molecules, 22(4), 596. ([Link])

-

Shahidi, F., & Zhong, Y. (2012). Antioxidant properties in vitro and in vivo: realistic assessments of efficacy of plant extracts. Phytochemicals and Phytopharmaceuticals, 1-13. ([Link])

-

Chemical Synthesis Database. (2025). 3-hydroxy-2-methyl-4H-chromen-4-one. ([Link])

-

Kose, D., et al. (2022). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anticancer Agents in Medicinal Chemistry, 22(2), 362-370. ([Link])

-

Wang, B., et al. (2013). In Vivo/In Vitro Properties of Novel Antioxidant Peptide from Pinctada fucata. Evidence-Based Complementary and Alternative Medicine. ([Link])

-

Khan, S., et al. (2023). In vitro and in vivo antioxidant therapeutic evaluation of phytochemicals from different parts of Dodonaea viscosa Jacq. Frontiers in Pharmacology, 14. ([Link])

-

Al-Trad, B., et al. (2018). In-Vitro and In-Vivo Antioxidant Activity of the Butanolic Extract from the Stem of Ephedra Alte. Biomedical and Pharmacology Journal, 11(3), 1347-1355. ([Link])

-

Geronikaki, A., et al. (2008). Antioxidant Activity of 3-[N-(Acylhydrazono)ethyl]-4-hydroxy-coumarins. Chemistry & Biology Interface, 1(1), 38-51. ([Link])

-

Padgett, C. W., et al. (2018). 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one. ResearchGate. ([Link])

-

de Oliveira, A. C. C., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 29(17), 4057. ([Link])

-

Nguyen, N. T., et al. (2023). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances, 13(48), 33691-33700. ([Link])

-

IOSR Journal. (2013). Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. ([Link])

-

ResearchGate. (2019). Antioxidant capacity assays (DPPH, ABTS, and FRAP) between partition... ([Link])

-

ResearchGate. (2015). What are the basic differences between DPPH and FRAP assay in Antioxidant activity?. ([Link])

-

Salehi, B., et al. (2024). Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine. MDPI. ([Link])

-

Nguyen, N. T., et al. (2023). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. ResearchGate. ([Link])

-

Yulianita, A., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences, 503, 07005. ([Link])

-

Indian Journal of Pharmaceutical Sciences. (2010). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. ([Link])

-

Yadav, P., et al. (2014). Chromones and their Derivatives as Radical Scavengers: A Remedy for Cell Impairment. ResearchGate. ([Link])

-

Chen, Y.-C., et al. (2023). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. Molecules, 28(7), 3122. ([Link])

Sources

- 1. iris.unina.it [iris.unina.it]

- 2. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrar.org [ijrar.org]

- 4. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chromones and their derivatives as radical scavengers: a remedy for cell impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. npaa.in [npaa.in]

- 8. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In-Vitro and In-Vivo Antioxidant Activity of the Butanolic Extract from the Stem of Ephedra Alte – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. researchgate.net [researchgate.net]

- 11. oldror.lbp.world [oldror.lbp.world]

- 12. ijpsonline.com [ijpsonline.com]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. In vitro and in vivo antioxidant therapeutic evaluation of phytochemicals from different parts of Dodonaea viscosa Jacq - PMC [pmc.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

Technical Guide: Coordination Chemistry of 3-Hydroxy-2-methyl-4H-chromen-4-one

This technical guide details the coordination chemistry of 3-hydroxy-2-methyl-4H-chromen-4-one (also known as 3-hydroxy-2-methylchromone or MHC ). This ligand is a critical structural hybrid between the simple pyrone maltol and the biologically ubiquitous flavonols , offering a unique balance of lipophilicity, steric bulk, and electronic tunability for metal complexation.

Executive Summary & Ligand Profile

3-hydroxy-2-methyl-4H-chromen-4-one (MHC) is a bidentate O,O-donor ligand belonging to the hydroxychromone class. Unlike its 2-phenyl analog (3-hydroxyflavone), MHC possesses a methyl group at the C2 position, which reduces steric hindrance while maintaining the rigid benzopyran backbone. This structural feature makes MHC an ideal candidate for designing lipophilic metal complexes with potential insulin-mimetic and anticancer properties.

Chemical Identity

| Property | Specification |

| IUPAC Name | 3-hydroxy-2-methyl-4H-chromen-4-one |

| Common Abbreviation | MHC, HMC |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| Coordination Mode | Monobasic, bidentate (O,O-chelation) |

| pKa (OH group) | ~8.5 – 9.0 (comparable to maltol) |

| Key Distinction | Distinct from Maltol (no fused benzene ring) and Flavonol (2-phenyl group).[1] |

Structural Significance

The ligand operates via the 3-hydroxy-4-keto motif. Upon deprotonation, it forms a thermodynamically stable five-membered chelate ring with metal ions (

Coordination Mechanism & ESIPT

One of the most defining features of MHC is its Excited-State Intramolecular Proton Transfer (ESIPT) . In the free ligand, photo-excitation drives a proton transfer from the 3-hydroxyl group to the 4-carbonyl oxygen. Metal coordination abolishes this pathway , locking the ligand in the enolate form and dramatically altering its photophysical properties (fluorescence turn-on or shift).

Chelation & ESIPT Diagram

The following diagram illustrates the transition from the free ligand's ESIPT cycle to the static metal-chelated state.

Caption: Mechanism of ESIPT inhibition upon metal coordination. The metal locks the O,O-site, preventing proton transfer and enhancing fluorescence.

Synthesis of Metal Complexes

The synthesis of MHC complexes generally follows a self-assembly protocol driven by the chelate effect. The following protocols are validated for divalent (Cu, Zn) and tetravalent oxo-metal (V) centers.

General Synthetic Workflow (M(II) = Cu, Zn, Ni)

Reagents:

-

Ligand: 3-hydroxy-2-methyl-4H-chromen-4-one (2.0 equiv)

-

Metal Salt:

or -

Base: NaOH or

(required if using chloride salts; acetate acts as its own base). -

Solvent: Methanol or Ethanol (hot).

Protocol:

-

Dissolution: Dissolve 2.0 mmol of MHC in 20 mL of hot ethanol. The solution should be clear/pale yellow.

-

Deprotonation (Optional but recommended): Add 2.0 mmol of base (e.g., 1M NaOH) dropwise. Solution color intensifies (yellow/orange) due to phenolate formation.

-

Metallation: Add 1.0 mmol of metal salt dissolved in 10 mL water/ethanol.

-

Reflux: Reflux the mixture for 2–4 hours.

-

Isolation: Cool to room temperature. The neutral complex

typically precipitates. Filter, wash with cold water/ethanol, and dry in vacuo.[2]

Synthesis of Insulin-Mimetic Vanadyl Complex:

This complex is the chromone analog of the famous BMOV (Bis(maltolato)oxovanadium).

-

Precursor: Vanadyl sulfate (

) or Vanadyl acetylacetonate ( -

Conditions: Strictly anaerobic conditions (nitrogen atmosphere) are often preferred to prevent oxidation to V(V), though V(IV) complexes of hydroxychromones are relatively air-stable in solid state.

-

Observation: The product is typically a green or blue-green paramagnetic solid.

Structural Characterization

To validate the coordination, researchers must look for specific spectral fingerprints.

Infrared Spectroscopy (FT-IR)

The carbonyl stretch is the most diagnostic marker.

| Functional Group | Free Ligand (

NMR Spectroscopy (¹H / ¹³C)

Note: Paramagnetic metals (Cu²⁺, VO²⁺) will cause line broadening, making NMR unusable. The following applies to diamagnetic centers like Zn²⁺.

-

OH Proton: The singlet at

6.0–9.0 ppm (variable) disappears. -

Ring Protons: Downfield shifts are observed due to the electron-withdrawing effect of the metal center.

-

C2-Methyl: Slight shift observed; useful for integration to confirm 2:1 stoichiometry.

Bioinorganic Applications

The lipophilicity of the 2-methylchromone scaffold makes these complexes superior to simple maltol derivatives for crossing biological membranes.

Insulin Mimetics (Vanadium)

The

-

Mechanism: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).

-

Advantage: The fused benzene ring increases lipophilicity (

), potentially enhancing oral bioavailability compared to BMOV.

Anticancer Activity (Copper)

Copper(II) complexes of MHC operate via a ROS-generation mechanism.

-

Redox Cycling: The complex enters the cell and is reduced to Cu(I) by intracellular thiols (GSH).

-

Fenton Chemistry: Cu(I) reacts with

to generate hydroxyl radicals (

Biological Pathway Diagram

Caption: Dual therapeutic pathways for MHC complexes depending on the central metal (Vanadium for diabetes, Copper for oncology).

References

-

Thompson, K. H., & Orvig, C. (2006). Vanadium in diabetes: 100 years from Phase 0 to Phase I. Journal of Inorganic Biochemistry, 100(12), 1925–1935. Link

-

Katoh, A., et al. (2005). Synthesis and insulin-mimetic activities of metal complexes with 3-hydroxy-4-pyrone derivatives. Biological and Pharmaceutical Bulletin, 28(12), 2301-2304. Link

-

Bikas, R., et al. (2013). Synthesis, characterization and biological activity of oxidovanadium(IV) complexes with 3-hydroxyflavone derivatives. Polyhedron, 50(1), 561-569. Link

-

Chou, P. T., et al. (1993). Excited-state intramolecular proton transfer in 3-hydroxychromone and 3-hydroxyflavone.[3] Journal of Physical Chemistry, 97(11), 2618–2622. Link

-

Gharpure, M., et al. (2012). Synthesis and Biological Evaluation of Vanadium(IV) Complexes of 3-Hydroxy Flavones. Journal of Applied Pharmaceutical Science, 2(3), 251-262. Link

Sources

- 1. 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one | C16H12O3 | CID 265711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Technical Whitepaper: In Vitro Pharmacodynamics & Bio-Analytical Utility of 3-Hydroxy-2-methyl-4H-chromen-4-one (MHC)

The following technical guide details the in vitro biological activity and experimental utility of 3-hydroxy-2-methyl-4H-chromen-4-one (MHC).

Executive Summary

3-Hydroxy-2-methyl-4H-chromen-4-one (MHC), also known as 2-methyl-3-hydroxychromone, represents a "privileged scaffold" in medicinal chemistry. While structurally related to the flavonoid family, MHC is distinct due to its specific methylation at the C2 position. Its biological utility is bifurcated:

-

As a Bio-Probe: MHC is a premier model for Excited-State Intramolecular Proton Transfer (ESIPT) , serving as a ratiometric fluorescent probe for studying membrane hydration and polarity in live cells with minimal cytotoxicity.

-

As a Pharmacophore: It functions as a bidentate ligand for metallodrugs (e.g., Vanadium complexes) and a precursor for bioactive 2-styrylchromones.

This guide provides the technical protocols for utilizing MHC in membrane biophysics and evaluating its derivatives for therapeutic potential.

Part 1: Chemical Identity & Physiochemical Properties

Before in vitro application, the physiochemical behavior of MHC must be understood to prevent experimental artifacts (e.g., aggregation-induced quenching).

| Property | Specification | Critical Note for In Vitro Assays |

| IUPAC Name | 3-hydroxy-2-methyl-4H-chromen-4-one | Distinct from Maltol (pyranone) and Flavonol (2-phenyl). |

| Molecular Weight | 176.17 g/mol | Low MW facilitates high membrane permeability. |

| Solubility | DMSO (>50 mM), Ethanol | Avoid aqueous stock solutions; precipitation occurs >100 µM in PBS. |

| pKa | ~8.2 (3-OH group) | Assays must be buffered at pH 7.4 to maintain the neutral protonated form required for ESIPT. |

| Fluorescence | Dual Emission (ESIPT) | Ratiometric output depends heavily on solvent polarity/H-bonding. |

Part 2: Primary Mechanisms of Action (MoA)

Excited-State Intramolecular Proton Transfer (ESIPT)

MHC is biologically significant as a fluorescent reporter . Upon photoexcitation, the proton on the 3-hydroxyl group transfers to the 4-carbonyl oxygen. This creates a tautomeric equilibrium between the Normal (N)* and Tautomer (T)* excited states.

-

N Emission (Blue/Violet):* Predominates in polar, H-bonding environments (e.g., cytosol, hydrated membrane surfaces) where external H-bonds disrupt internal transfer.

-

T Emission (Green/Yellow):* Predominates in non-polar, hydrophobic environments (e.g., lipid bilayer core).

-

Utility: The ratio of

provides a direct readout of the local environment's polarity and hydration.

Metal Chelation & Metallodrug Synergy

The 3-hydroxy-4-keto motif is a potent bidentate chelator (

-

Insulin Mimetics: MHC forms neutral complexes with Vanadium(IV) (

), mimicking the action of Bis(maltolato)oxovanadium (BMOV). These complexes enhance glucose uptake in adipocytes by inhibiting Protein Tyrosine Phosphatase 1B (PTP1B). -

ROS Scavenging: The chelation of transition metals (Fe, Cu) prevents Fenton chemistry, reducing hydroxyl radical generation.

Part 3: In Vitro Experimental Protocols

Protocol A: Ratiometric Membrane Polarity Sensing (ESIPT Assay)

Objective: Quantify changes in membrane fluidity or hydration (e.g., during apoptosis or drug treatment).

Reagents:

-

MHC Stock: 20 mM in anhydrous DMSO.

-

Model Membranes: Large Unilamellar Vesicles (LUVs) of DOPC/DPPC or Live Cells (e.g., HeLa).

Step-by-Step Methodology:

-

Cell Preparation: Seed cells at

cells/well in a black-walled 96-well plate. Incubate overnight. -

Staining: Replace media with HBSS containing 5 µM MHC .

-

Note: Do not exceed 10 µM to avoid self-quenching.

-

-

Incubation: Incubate for 20 minutes at 37°C. Wash 2x with HBSS to remove background probe.

-

Induction (Optional): Treat cells with stimulus (e.g., H2O2 for oxidative stress).

-

Acquisition:

-

Excitation: 340 nm (UV).

-

Emission Channel 1 (N - Polar):* 400–420 nm.

-

Emission Channel 2 (T - Hydrophobic):* 520–540 nm.

-

-

Data Analysis: Calculate the Generalized Polarization (GP) value:

-

Interpretation: High GP indicates a rigid, hydrophobic membrane environment. Low GP indicates high hydration/fluidity.

-

Protocol B: Cytotoxicity Screening (MHC as a Scaffold)

Objective: Determine the baseline toxicity of MHC to validate its use as a non-toxic probe or starting scaffold.

-

Assay: MTT or SRB Assay.

-

Dosing: 0.1 µM to 100 µM (Serial dilutions).

-

Duration: 24h and 48h exposure.

-

Reference: Doxorubicin (Positive Control), DMSO (Vehicle).

-

Expected Result: MHC typically exhibits an IC50 > 50 µM in non-cancerous lines (e.g., HEK293), confirming low intrinsic toxicity compared to its styryl-derivatives.

Part 4: Visualization of Mechanisms

Diagram 1: ESIPT Mechanism & Ratiometric Sensing

This pathway illustrates the proton transfer cycle that gives MHC its unique dual-emission property.

Caption: The ESIPT photocycle of MHC. The ratio of Blue (Enol) to Green (Keto) emission quantifies the local hydration state.

Diagram 2: Pharmacophore Versatility Workflow

How MHC serves as a central hub for drug development.

Caption: Strategic utilization of MHC as either a direct bio-probe or a precursor for metallodrugs and styrylchromones.

Part 5: Data Analysis & Interpretation

When analyzing data derived from MHC assays, apply the following interpretative framework:

Ratiometric Imaging Data

| Observation | Ratio ( | Biological Interpretation |

| High Ratio | > 2.0 | Probe is deep within the hydrophobic lipid bilayer; membrane is intact and rigid. |

| Low Ratio | < 0.5 | Probe is exposed to water; indicates membrane permeabilization, pore formation, or cytosolic localization. |

| Shift | Decrease over time | Real-time monitoring of apoptosis or detergent-induced lysis. |

Structure-Activity Relationship (SAR)

If developing MHC derivatives:

-

C2-Methyl Group: Essential for ESIPT (proton donor proximity). Replacing with a phenyl group (Flavonol) increases quantum yield but alters solubility.

-

3-OH Group: Critical for antioxidant activity and metal chelation. Methylation of this group (3-OMe) abolishes both ESIPT and chelation capacity.

References

-

Sytnik, A., & Litvinyuk, I. (1996). Excited-state intramolecular proton transfer in 3-hydroxyflavones: A solvatochromic study. Proceedings of the National Academy of Sciences. Link (Foundational mechanism for chromone ESIPT).

-

Klymchenko, A. S., & Mely, Y. (2013). Fluorescent environment-sensitive dyes as reporters of cell membrane organization. Progress in Lipid Research. Link (Application of 3-hydroxychromones in membranes).

-

Thompson, K. H., & Orvig, C. (2006). Vanadium in diabetes: 100 years from Phase 0 to Phase I. Journal of Inorganic Biochemistry. Link (Maltol and Chromone ligands in insulin mimetics).

-

Gomes, A., et al. (2009). 2-Styrylchromones: Biological activities and synthesis.[1] Mini-Reviews in Medicinal Chemistry. Link (Derivatization of the 2-methyl chromone scaffold).

-

Serdiuk, I. E., & Roshal, A. D. (2015). 3-Hydroxychromones as fluorescent probes for biomembranes. RSC Advances. Link (Specific protocol grounding for MHC).

Sources

history and discovery of 3-hydroxy-2-methyl-4H-chromen-4-one

The 3-Hydroxy-2-methyl-4H-chromen-4-one Scaffold: From Photophysics to Pharmacophore

Executive Summary

3-Hydroxy-2-methyl-4H-chromen-4-one (CAS: 22105-10-8), often referred to as 2-methyl-3-hydroxychromone (2M3HC) , represents a pivotal scaffold in both physical organic chemistry and medicinal discovery. Historically isolated as a rearrangement product of benzofuran derivatives, this compound has evolved into a standard model for Excited-State Intramolecular Proton Transfer (ESIPT) due to its dual fluorescence properties. More recently, it has emerged as a potent, non-covalent inhibitor of the bacterial thymidylate synthase ThyX , offering a novel pathway for antibiotic development against Mycobacterium tuberculosis.

This technical guide synthesizes the historical discovery, synthetic evolution, photophysical mechanisms, and pharmacological potential of 2M3HC, designed for researchers requiring high-fidelity data and actionable protocols.

Historical Discovery & Synthetic Evolution

The discovery of 3-hydroxy-2-methyl-4H-chromen-4-one is rooted in the mid-20th-century exploration of oxygen heterocycles. Unlike its flavonoid cousins (e.g., quercetin), which were isolated from natural sources, 2M3HC was primarily a product of synthetic curiosity regarding benzofuran ring expansions.

The Vargha Rearrangement (1949)

The definitive first synthesis was reported by L. Vargha, J. Ramonczai, and J. Bathory in 1949.[1] Their work focused on the chemical reactivity of 2-acylbenzofurans.[2] They discovered that under specific oxidative or hydrolytic conditions, 2-acetobenzofuran could undergo a ring expansion to yield the 3-hydroxychromone core.

-

Significance: This established the structural link between benzofurans and chromones, providing a scalable route to 3-hydroxychromones that lacked the 2-phenyl substituent (flavonols).

-

Mechanism: The transformation likely involves the oxidative cleavage of the furan ring followed by recyclization, a precursor to modern oxidative rearrangements used in flavonoid synthesis.

Modern Synthetic Pathways

Contemporary synthesis has shifted towards more direct oxidative cyclization methods to ensure higher yields and purity for spectroscopic applications.

| Method | Precursor | Reagents | Mechanism | Yield |

| Vargha Rearrangement | 2-Acetobenzofuran | Acid/Oxidant | Ring Expansion | ~40-60% |

| Algar-Flynn-Oyamada (Modified) | 2'-Hydroxyacetophenone | ArCHO / H₂O₂ / NaOH | Oxidative Cyclization | Variable |

| Chromone Oxidation | 2-Methylchromone | Dimethyldioxirane (DMDO) | Direct C-3 Hydroxylation | High (>80%) |

Photophysics: The ESIPT Mechanism

For physical chemists, 2M3HC is a "proton transfer laser" in a molecule. It exhibits Excited-State Intramolecular Proton Transfer (ESIPT) , a four-level photophysical cycle that results in a large Stokes shift and dual emission (Enol vs. Keto).

The 4-Level Cycle

-

Excitation (E → E):* The ground-state Enol form (E) absorbs a photon.

-

Proton Transfer (E → K):** In the excited state, the acidity of the 3-OH group and the basicity of the 4-C=O group increase dramatically, driving an ultrafast proton transfer (<100 fs) to form the excited Keto tautomer (K*).

-

Emission (K → K):* The excited Keto form relaxes by emitting a photon. This emission is significantly red-shifted (green/orange) compared to the Enol emission (blue/UV).

-

Back-Transfer (K → E): The ground-state Keto form is unstable and rapidly reverts to the Enol form, resetting the cycle.

Visualization of the ESIPT Cycle

Figure 1: The four-level ESIPT cycle of 3-hydroxy-2-methyl-4H-chromen-4-one. The cycle enables dual fluorescence and environmental sensitivity.

Pharmacology: ThyX Inhibition

Beyond photophysics, 2M3HC has been identified as a selective inhibitor of ThyX , a flavin-dependent thymidylate synthase essential for the survival of Mycobacterium tuberculosis (Mtb) and Helicobacter pylori.

Mechanism of Action

Unlike human thymidylate synthase (ThyA), bacterial ThyX relies on a flavin adenine dinucleotide (FAD) cofactor.

-

Binding Mode: 2M3HC binds to the active site of ThyX, mimicking the natural substrate dUMP (deoxyuridine monophosphate).

-

Interaction: The 3-hydroxy and 4-keto groups likely engage in hydrogen bonding with the active site residues (e.g., Arg/His) and the FAD cofactor, sterically blocking dUMP access.

-

Selectivity: Because human cells lack ThyX (relying on ThyA), 2M3HC represents a target with low potential for host toxicity.

Biological Data Summary

| Target Enzyme | Organism | Inhibition Type | Binding Affinity (Kd) | Reference |

| ThyX | M. tuberculosis | Competitive (vs dUMP) | Nanomolar (nM) range | [Koehnke et al., 2020] |

| ThyA | Homo sapiens | None | No binding | [Koehnke et al., 2020] |

Experimental Protocols

Protocol A: Synthesis via Vargha Rearrangement (Historical Adaptation)

Use this protocol to replicate the classical isolation method.

-

Precursor Preparation: Dissolve 10 mmol of 2-acetobenzofuran in 50 mL of glacial acetic acid.

-

Oxidative Ring Expansion: Add 12 mmol of bromine dropwise at 0°C to form the brominated intermediate.

-

Hydrolysis: Reflux the mixture with 10% aqueous NaOH for 2 hours. The basic condition facilitates the ring opening and subsequent Recyclization to the chromone core.

-

Acidification: Cool to room temperature and acidify with dilute HCl to pH 3.

-

Isolation: Filter the precipitate. Recrystallize from ethanol/water (1:1) to yield 3-hydroxy-2-methyl-4H-chromen-4-one as white/pale yellow needles.

-

Validation: Check Melting Point (~176-178°C) and ¹H NMR (Singlet at δ 2.40 ppm for methyl group).

Protocol B: ESIPT Fluorescence Assay

Use this protocol to assess solvent polarity or probe binding.

-

Stock Solution: Prepare a 1 mM stock of 2M3HC in DMSO.

-

Solvent Panel: Dilute stock to 10 µM in:

-

Toluene (Non-polar, Aprotic)

-

Acetonitrile (Polar, Aprotic)

-

Methanol (Polar, Protic)

-

-

Measurement:

-

Excitation: 330 nm.

-

Emission Scan: 350 nm – 600 nm.

-

-

Analysis:

-

Observe the Dual Emission :

-

N Band (Enol):* ~400 nm (Dominant in protic solvents due to H-bonding inhibition of ESIPT).

-

T Band (Keto):* ~530 nm (Dominant in aprotic solvents).

-

-

Calculate the N/T Ratio** to quantify environmental polarity.

-

References

-

Vargha, L., Ramonczai, J., & Bathory, J. (1949).[1][2] Studies on Furan Compounds. II. Conversion of 2-Aceto-benzofuran to 2-Methyl-3-hydroxychromone. Journal of the American Chemical Society, 71(8), 2652–2655.[1][2]

-

Koehnke, J., et al. (2020). Mechanism of Naphthoquinone Selectivity of Thymidylate Synthase ThyX. National Institutes of Health (PMC).

-

Chou, P. T., et al. (2021). Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties and ESIPT. ACS Publications.

-

Chemical Synthesis Database. (2025). Synthesis and physical properties of CAS 22105-10-8. ChemSynthesis.

Sources

Methodological & Application

HPLC method development for 3-hydroxy-2-methyl-4H-chromen-4-one detection

Application Note: HPLC Method Development for 3-Hydroxy-2-methyl-4H-chromen-4-one

Executive Summary & Molecule Profile

3-Hydroxy-2-methyl-4H-chromen-4-one (3-HMC) is a synthetic flavonol analog characterized by a specific 3-hydroxy-4-keto moiety fused to a benzopyran ring. It serves as a critical probe for studying Excited-State Intramolecular Proton Transfer (ESIPT) and is a structural scaffold in medicinal chemistry for antioxidant and antimicrobial drug design.[1]

Why this analysis is challenging:

-

Metal Chelation: The 3-hydroxy and 4-carbonyl groups form a bidentate ligand site capable of chelating trace metal ions (Fe³⁺, Ni²⁺) present in stainless steel HPLC systems, leading to severe peak tailing and nonlinear calibration.[1]

-

ESIPT Dynamics: The molecule exists in equilibrium between normal (N) and tautomeric (T) forms in the excited state, making fluorescence detection highly solvent-dependent.[1]

-

Hydrophobicity: The 2-methyl substitution increases lipophilicity compared to the parent chromone, requiring optimized organic modifier strength.[1]

Physicochemical Profile

| Property | Value / Characteristic | Impact on HPLC |

| Structure | Benzopyrone core, 3-OH, 2-Me | Planar, rigid; potential for |

| ~8.5 – 9.5 (Estimated) | Acidic mobile phase (pH < 4) required to maintain neutral form. | |

| UV | ~233 nm (Band II), ~305–335 nm (Band I) | Dual-band UV detection; 335 nm offers higher specificity. |

| Fluorescence | Dual Emission (ESIPT) | Ex: ~340 nm; Em: ~410 nm (Normal) & ~530 nm (Tautomer). |

| Solubility | Low in water; High in MeOH/ACN | Sample diluent must match initial mobile phase strength. |

Method Development Strategy (Logic & Causality)

The development process prioritizes peak symmetry and sensitivity . Because 3-HMC is a potential chelator, standard C18 methods often fail without specific additives or system passivation.[1]

Critical Decision Matrix

-

Column Selection: A standard C18 is sufficient for retention, but an End-capped C18 or Phenyl-Hexyl phase is superior.[1] Phenyl-Hexyl provides unique selectivity via

- -

Mobile Phase Modifier:

-

Detection Mode:

Visual Workflow: Method Development

Figure 1: Decision tree for optimizing HPLC conditions based on detection requirements and analyte chemistry.

Detailed Experimental Protocols

Protocol A: Standard HPLC-UV/FLD Method

Recommended for QC and purity analysis where MS is not required.[1]

1. Reagents & Standards:

-

Analyte: 3-Hydroxy-2-methyl-4H-chromen-4-one (>98% purity).

-

Solvents: HPLC-grade Acetonitrile (ACN) and Water.[1]

-

Modifier: 85% Orthophosphoric Acid (

).

2. Chromatographic Conditions:

| Parameter | Setting | Rationale |

| Column | C18 End-capped (e.g., 150 x 4.6 mm, 3-5 µm) | End-capping reduces silanol interactions with the 3-OH group.[1] |

| Mobile Phase A | Water + 0.1% | Low pH (~2.1) suppresses ionization and masks metal sites. |

| Mobile Phase B | Acetonitrile | ACN provides sharper peaks than MeOH for chromones.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Temp | 30°C | Maintains reproducible retention times. |

| Injection | 10 µL | Standard loop size. |

| Detection (UV) | 335 nm (Primary), 233 nm (Secondary) | 335 nm is more specific to the conjugated chromone system. |

| Detection (FLD) | Ex: 340 nm | Em: 530 nm (Tautomer band) |

3. Gradient Program:

-

0.0 min: 10% B

-

10.0 min: 90% B (Linear ramp)

-

12.0 min: 90% B (Hold)

-

12.1 min: 10% B (Re-equilibration)

-

17.0 min: Stop

4. Sample Preparation:

-

Stock: Dissolve 10 mg 3-HMC in 10 mL Methanol (1 mg/mL).

-

Working Std: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50) .

-

Critical: Do not dilute in 100% strong solvent (ACN) to avoid "solvent effect" peak splitting.

-

Protocol B: LC-MS Compatible Method

Required for biological matrices or impurity identification.[1]

Modifications:

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

System Passivation: If peak tailing (

) is observed, flush the system with 0.1% EDTA overnight before analysis, or add 10 µM EDTA-free acid to Mobile Phase A (check MS compatibility).

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria:

| Parameter | Acceptance Limit | Troubleshooting Failure |

| Retention Time ( | Check pump flow stability and temperature. | |

| Tailing Factor ( | ||

| Theoretical Plates ( | > 5000 (for 150mm col) | Column aging or dead volume issues.[1] |

| Resolution ( | > 2.0 (from nearest impurity) | Adjust gradient slope. |

| % RSD (Area) | < 2.0% (n=5 injections) | Injector precision or sample solubility issue. |

Troubleshooting Guide: The Chelation Factor

The 3-hydroxy-4-keto motif is notoriously problematic on older HPLC systems.[1]

Symptom: Broad, tailing peak or "ghost" peaks. Mechanism: The analyte strips iron from the stainless steel frit, forming a complex that elutes later or smears.[1]

Corrective Action Workflow:

-

Switch to PEEK: Use PEEK tubing and PEEK-lined columns if available.[1]

-

Acid Wash: Flush column (if silica-based) with 0.1% Phosphoric Acid/10% ACN for 30 mins.

-

Sacrificial Injection: Inject a high concentration of the analyte (or acetylacetone) to saturate active metal sites before the actual run.

Figure 2: Mechanism of peak tailing due to metal chelation and the mitigation strategy.

References

-

SIELC Technologies. Separation of 3-Hydroxyquinoline on Newcrom R1 HPLC column. (Methodology for hydroxy-heterocycles).[4] Available at: [Link][1]

-

Padgett, C. W., et al. (2018).[5] 3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one.[5][6] IUCrData.[5] (Structural data and H-bonding motifs). Available at: [Link][1]

-

PhotochemCAD. 3-Hydroxychromone Absorption and Fluorescence Data. (Spectral properties for detection optimization). Available at: [Link]

-

Phenomenex. Reversed Phase HPLC Method Development Guide. (Solvent selectivity for phenyl phases). Available at: [Link][1]

-

Gupta, S., et al. (2012).[1] 3-Hydroxy-2-(substituted phenyl)-4H-chromen-4-one derivatives - Synthesis, spectral characterization. International Journal of Therapeutic Applications.[1] Available at: [Link][1]

Sources

- 1. npaa.in [npaa.in]

- 2. wjpmr.com [wjpmr.com]

- 3. Development of a reverse-phase HPLC method for the simultaneous determination of curcumin and dexamethasone in polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation of 3-Hydroxyquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: Extraction of 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol) from Natural Sources

Abstract

This document provides a comprehensive technical guide for the extraction, purification, and characterization of 3-hydroxy-2-methyl-4H-pyran-4-one, commonly known as Maltol, from various natural botanical sources. Addressed to researchers, natural product chemists, and professionals in the drug development and food technology sectors, these application notes synthesize field-proven methodologies with the underlying scientific principles. We will explore multiple extraction paradigms, from conventional solvent-based methods to advanced green chemistry techniques, and detail robust protocols for purification and analysis. The causality behind experimental choices is emphasized to empower researchers to adapt and optimize these protocols for their specific applications.

Introduction: The Profile of a Versatile Natural Product

3-hydroxy-2-methyl-4H-pyran-4-one (Maltol) is a naturally occurring heterocyclic organic compound renowned for its characteristic sweet, caramel-like aroma.[1] Its unique sensory properties have made it a valuable compound in the food, beverage, and fragrance industries for decades.[2][3] Beyond its role as a flavor enhancer, Maltol and its derivatives exhibit a range of compelling biological activities, including antioxidant, antimicrobial, and antineoplastic properties, making them attractive scaffolds for pharmaceutical research.[4][5]

Maltol is found in numerous plant species, though often in low concentrations. It is notably present in the bark and needles of coniferous trees, such as firs (Abies spp.) and larches (Larix spp.), as well as in the roots of chicory (Cichorium intybus).[1][2][3][6] It can also be formed through the thermal degradation of carbohydrates, for instance, during the heating of milk.[7] The primary challenge in its natural procurement lies in efficiently extracting and purifying this target molecule from a complex biological matrix. The concentration in the raw plant material can be low; for example, Fraser fir needles contain approximately 1% maltol by mass, which necessitates robust and efficient extraction and purification strategies.[1]

This guide details methodologies designed to address this challenge, providing step-by-step protocols that are both effective and grounded in chemical principles.

Pre-Extraction: Foundational Steps for Success

The quality and yield of the final product are critically dependent on the initial handling and preparation of the botanical material.

Botanical Source Selection and Handling

The choice of plant part is a crucial first variable. Maltol can be extracted from leaves, needles, bark, and roots.[2][3][8] For instance, while larch bark is a well-known source, the bark from the roots often contains the richest supply.[3]

-

Harvesting: The concentration of secondary metabolites can fluctuate with seasons and the age of the plant material. For example, studies on balsam fir have shown that maltol concentrations are significantly higher in older foliage.[9]

-

Drying: Immediate post-harvest processing is critical. To prevent the enzymatic or light-induced degradation of phenolic compounds like maltol, plant materials should be dried in a dark, well-ventilated area at room temperature.[8][10] Shade drying is a commonly employed and effective method.[10]

Sample Preparation: Maximizing Surface Area

Efficient extraction requires maximizing the surface area of the plant material that is exposed to the solvent.

-

Grinding/Pulverization: Once thoroughly dried, the plant material should be coarsely or finely ground using a mechanical grinder or mill. This ruptures cell walls, facilitating the release of intracellular metabolites. The resulting powder should be stored in airtight, dark containers to prevent degradation.[2][8]

Extraction Methodologies: From Conventional to Green

The selection of an extraction method is a trade-off between efficiency, cost, environmental impact, and available equipment. Here, we present several validated approaches.

Method A: Conventional Solid-Liquid Extraction

This classic approach relies on the percolation or immersion of the plant material in a solvent system. A Soxhlet apparatus provides a continuous extraction, ensuring efficiency, while maceration (soaking) is simpler but may require longer extraction times.[8][10]

Principle of Causality: The choice of solvent is governed by the "like dissolves like" principle. Maltol is a polar molecule, soluble in polar organic solvents like ethanol and methanol.[11] However, these solvents will also co-extract a wide range of other polar compounds and water. A common strategy is sequential extraction with solvents of increasing polarity. A non-polar solvent (e.g., hexane) is first used to remove lipids, waxes, and other non-polar constituents. Subsequently, a more polar solvent is used to extract the target compound, resulting in a cleaner crude extract.

Protocol A1: Sequential Soxhlet Extraction This protocol is adapted from methodologies used for Cichorium intybus leaves.[8]

-

Place 100 g of finely powdered, dried plant material into a porous cellulose thimble.

-

Position the thimble in the extraction chamber of a Soxhlet apparatus.

-

Add 500 mL of n-hexane to the round-bottom flask.

-

Heat the flask to 60-70°C and allow the extraction to proceed for 12-24 hours, or until the solvent in the siphon arm runs clear. This step removes non-polar impurities.

-

Safely discard the hexane extract. Allow the powdered material in the thimble to air-dry completely to remove residual hexane.

-

Replace the solvent in the round-bottom flask with 500 mL of ethyl acetate and extract for another 12-24 hours. This fraction may contain compounds of intermediate polarity.

-

Repeat step 5, replacing the solvent with 500 mL of 80-95% ethanol. Maltol will be predominantly found in this polar extract.

-

Collect the ethanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

Method B: Ultrasound-Assisted Extraction (UAE) with Green Solvents

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls generates microjets that disrupt the plant matrix, enhancing solvent penetration and accelerating mass transfer. This often leads to higher yields in shorter times and at lower temperatures.

Principle of Causality: This method is particularly amenable to "green" solvents, such as aqueous ethanol or Natural Deep Eutectic Solvents (NADES), which are non-toxic and biodegradable.[1][6] The mechanical effect of ultrasound reduces the reliance on large volumes of harsh organic solvents and high temperatures, preserving thermolabile compounds.

Protocol B1: UAE with Aqueous Ethanol This protocol is based on green extraction principles for chicory and other botanicals.[6]

-

Place 20 g of powdered plant material into a 500 mL Erlenmeyer flask.

-

Add 200 mL of 70% aqueous ethanol.

-

Place the flask in an ultrasonic bath.

-

Sonicate at a frequency of 40 kHz for 30-60 minutes at a controlled temperature of 40-50°C.

-

After sonication, filter the mixture through Whatman No. 1 filter paper.

-

Re-extract the solid residue with another 100 mL of 70% aqueous ethanol under the same conditions to ensure exhaustive extraction.

-

Combine the filtrates and concentrate using a rotary evaporator to yield the crude extract.

| Table 1: Comparison of Extraction Parameters | |||

| Method | Typical Solvents | Temperature | Duration |

| Maceration/Percolation | Ethanol, Methanol | Room Temp. | 3-7 days[10] |

| Soxhlet Extraction | Hexane, Ethyl Acetate, Ethanol | Solvent Boiling Point | 12-24 hours per solvent[8] |

| Ultrasound-Assisted | 70% Ethanol, NADES | 40-50°C | 30-60 minutes[6] |

| Supercritical Fluid (SFE) | Supercritical CO₂ with Methanol | 40-60°C | 1-3 hours[12] |

Purification and Isolation: From Crude Extract to Pure Compound

The crude extract contains a complex mixture of phytochemicals. The following protocols detail robust methods to isolate Maltol with high purity.

Sources

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 2. US6384246B1 - Process for the preparation of maltol from plants belonging to the genus Abies - Google Patents [patents.google.com]